molecular formula C17H18F3N3O3 B6980025 1-[4-(1,3-Oxazol-2-yl)phenyl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea

1-[4-(1,3-Oxazol-2-yl)phenyl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea

Cat. No.: B6980025
M. Wt: 369.34 g/mol
InChI Key: VMBVQEPYUCBRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,3-Oxazol-2-yl)phenyl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a phenyl group, and a trifluoromethylated oxolane moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-[4-(1,3-oxazol-2-yl)phenyl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c18-17(19,20)14(10-13-2-1-8-25-13)23-16(24)22-12-5-3-11(4-6-12)15-21-7-9-26-15/h3-7,9,13-14H,1-2,8,10H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBVQEPYUCBRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(C(F)(F)F)NC(=O)NC2=CC=C(C=C2)C3=NC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Oxazol-2-yl)phenyl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

    Introduction of the Trifluoromethylated Oxolane Moiety: This step involves the addition of a trifluoromethyl group to an oxolane ring, which can be achieved using reagents like trifluoromethyl iodide in the presence of a base.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Oxazol-2-yl)phenyl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea moiety or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or oxazole rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[4-(1,3-Oxazol-2-yl)phenyl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Oxazol-2-yl)phenyl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethyl group and oxazole ring are particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1,3-Oxazol-2-yl)phenyl]-3-(2,2,2-trifluoroethyl)urea: Similar structure but with a different trifluoromethylated moiety.

    1-[4-(1,3-Oxazol-2-yl)phenyl]-3-(2,2,2-trifluoro-1-hydroxyethyl)urea: Contains a hydroxyl group instead of an oxolane ring.

    1-[4-(1,3-Oxazol-2-yl)phenyl]-3-(2,2,2-trifluoro-1-methylethyl)urea: Features a different alkyl group attached to the urea.

Uniqueness

1-[4-(1,3-Oxazol-2-yl)phenyl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea is unique due to its combination of an oxazole ring, a phenyl group, and a trifluoromethylated oxolane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.